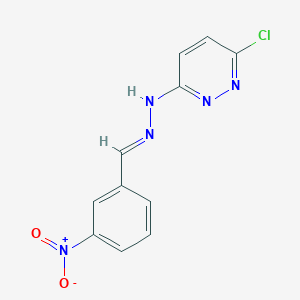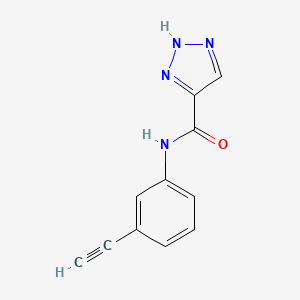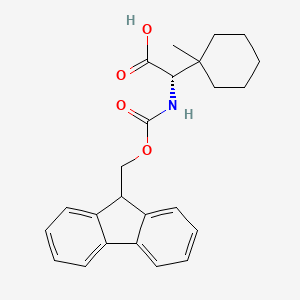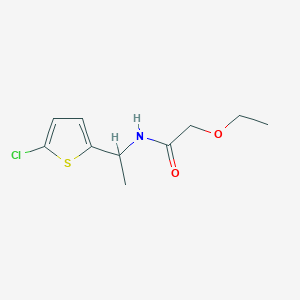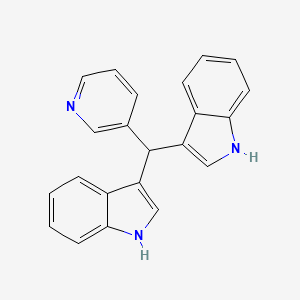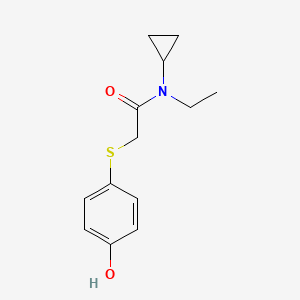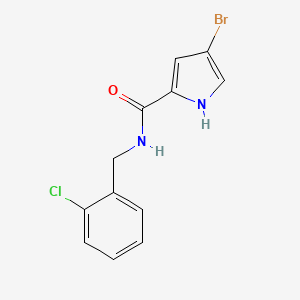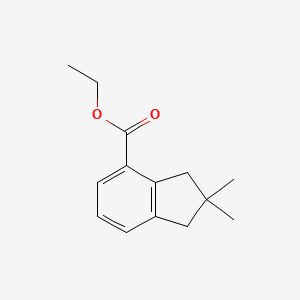
Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by its unique structure, which includes an ethyl ester group attached to the indene ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylate typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound’s ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with its target. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-indene-4-carboxylate: Lacks the ethyl and dimethyl groups, resulting in different chemical properties.
4-Methyl-2,3-dihydro-1H-indene: Similar structure but without the ester group, leading to different reactivity and applications.
Uniqueness
Ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H18O2 |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
ethyl 2,2-dimethyl-1,3-dihydroindene-4-carboxylate |
InChI |
InChI=1S/C14H18O2/c1-4-16-13(15)11-7-5-6-10-8-14(2,3)9-12(10)11/h5-7H,4,8-9H2,1-3H3 |
InChI-Schlüssel |
GXPPWKMYRPXVQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC2=C1CC(C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




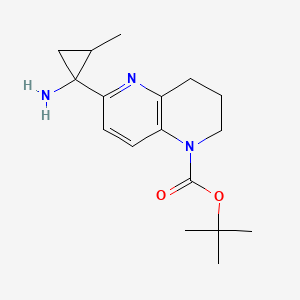
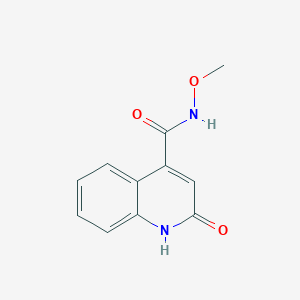
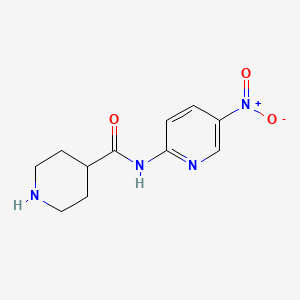
![(R)-Ethyl 6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B14914732.png)
